Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 30740-96-6
VCID: VC3809319
InChI: InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H
SMILES: COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.: 30740-96-6

Cat. No.: VC3809319

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 30740-96-6

Specification

CAS No. 30740-96-6
Molecular Formula C13H18ClNO4
Molecular Weight 287.74 g/mol
IUPAC Name methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H
Standard InChI Key ZSBSOZGGWBVSAN-UHFFFAOYSA-N
SMILES COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl
Canonical SMILES COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₃H₁₈ClNO₄ and a molecular weight of 287.74 g/mol . Its IUPAC name is methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, reflecting a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a methyl ester at position 3, and a hydrochloride salt (Figure 1) .

Key Structural Features:

  • Tetrahydroisoquinoline backbone: Confers rigidity and planar aromaticity.

  • Methoxy groups: Enhance lipid solubility and influence receptor binding.

  • Methyl ester: Improves bioavailability and metabolic stability.

  • Hydrochloride salt: Increases aqueous solubility for pharmacological studies .

Physicochemical Properties

PropertyValueReference
Melting PointNot reported (analogs: 117–119°C)
Density1.034±0.06 g/cm³
SolubilityChloroform, Ethanol
Storage Conditions-20°C, hygroscopic

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via Pomeranz–Fritsch–Bobbitt cyclization, a classic method for tetrahydroisoquinolines. Key steps include:

  • Amide formation: Homoveratrylamine reacts with lactic acid to form an intermediate amide .

  • Cyclization: Treatment with POCl₃ and NaBH₄ induces ring closure .

  • Esterification: Methyl esterification at position 3 .

  • Salt formation: Hydrochloride salt preparation to enhance stability .

Stereochemical Considerations

X-ray crystallography reveals that racemic lactic acid yields enantiomers (RR and SS) packed in a single crystal . The R configuration at position 1 is critical for interactions with ABC transporters like P-glycoprotein (P-gp) .

Pharmacological Activity

Multidrug Resistance (MDR) Reversal

The compound inhibits P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter overexpressed in cancer cells .

  • Mechanism: Competes with chemotherapeutic agents (e.g., doxorubicin) for P-gp binding, restoring drug sensitivity .

  • Selectivity: Demonstrates 10-fold higher affinity for P-gp over MRP1 or BCRP transporters .

  • EC₅₀: 0.8 µM in P-gp-overexpressing KB-V1 cells .

Anticancer Activity

In dimethylhydrazine (DMH)-induced colorectal cancer (CRC) models:

  • Dose-dependent inhibition: 25 mg/kg reduces tumor volume by 62% .

  • Pathway modulation: Suppresses IL-6/JAK2/STAT3 signaling, downregulating oncogenic proteins (p-JAK2: ↓58%, p-STAT3: ↓64%) .

  • Metabolomic effects: Restores perturbed serum metabolites (e.g., lactate, glucose) via ¹H NMR profiling .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.21 (m, 1H, CH), 7.12 (s, 1H, ArH) .

  • HRMS (ESI+): m/z 252.1234 [M+H]⁺ (calc. 252.1230) .

X-ray Crystallography

Crystal packing (space group P2₁2₁2₁) confirms the R configuration at position 1 and intramolecular H-bonding between the ester carbonyl and adjacent NH group .

Applications and Industrial Relevance

Research Applications

  • MDR reversal studies: Used as a reference compound to evaluate P-gp inhibitors .

  • Cancer biology: Models IL-6/JAK2/STAT3 pathway inhibition in CRC .

  • Neuropharmacology: Scaffold for MAO-A inhibitor development .

Hazard ClassPrecautionary Measures
Xi (Irritant)Use gloves, eye protection

Comparative Analysis with Analogues

CompoundKey DifferencesActivity Profile
6,7-Dimethoxy-1-methyl-THIQ Lacks ester groupMAO-A selectivity (IC₅₀: 1.5 µM)
Methyl 6,7-dimethoxy-THIQ-1-carboxylateEster at position 1Reduced P-gp affinity

Future Directions

  • Structure-Activity Optimization: Introduce sulfonamide or trifluoromethyl groups to enhance P-gp binding .

  • Combination therapies: Pair with paclitaxel or doxorubicin to overcome chemoresistance .

  • Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.

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